molecular formula C16H20ClN3O5 B2828166 Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate CAS No. 927608-11-5

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B2828166
CAS No.: 927608-11-5
M. Wt: 369.8
InChI Key: TUYKLKQDGWYLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the predicted boiling point of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is 331.5±37.0 °C, and its predicted density is 1.294±0.06 g/cm3 . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a compound synthesized and characterized through various chemical reactions and spectroscopic methods. For example, similar compounds have been synthesized by condensation reactions and characterized by LCMS, NMR, IR, and CHN elemental analysis, with their structures confirmed by X-ray diffraction data. These compounds have been studied for their molecular interactions and crystal structures, providing insights into their potential applications in material science and drug development (Sanjeevarayappa et al., 2015).

Biological Evaluation

While specific studies on this compound's biological activities are scarce, related compounds have been evaluated for various biological activities. For instance, similar compounds have been screened for in vitro antibacterial and anthelmintic activities, showcasing moderate activity levels. This suggests potential research avenues in evaluating this compound for similar biological properties (Sanjeevarayappa et al., 2015).

Intermediate for Synthesis

Compounds like this compound often serve as intermediates in the synthesis of more complex molecules. For example, related compounds have been used as intermediates in the synthesis of biologically active benzimidazole compounds, highlighting their utility in pharmaceutical chemistry and drug design processes (Liu Ya-hu, 2010).

Structural and Conformational Analysis

The structural and conformational analyses of similar compounds have been conducted using techniques like single crystal X-ray diffraction and density functional theory. Such studies provide valuable information on the stability of molecular structures and molecular conformations, which is crucial for understanding the chemical and physical properties of these compounds (Zhi-Ping Yang et al., 2021).

Safety and Hazards

Safety information for similar compounds indicates that they can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and application of Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate and similar compounds could be a promising direction for future research.

Properties

IUPAC Name

tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYKLKQDGWYLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.